molecular formula C17H16BrNO5 B2569161 Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate CAS No. 307540-03-0

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate

Cat. No. B2569161
CAS RN: 307540-03-0
M. Wt: 394.221
InChI Key: VFSYRCQAYZITOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate is a chemical compound that has been widely researched for its potential applications in various scientific fields. This compound is commonly known as BDBM-301811 and is a member of the benzoate ester family. Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate has been found to possess several unique properties that make it a promising candidate for use in scientific research.

Scientific Research Applications

  • Synthesis of Metabolites in Antipsychotic Research
    Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate and its derivatives have been utilized in the synthesis of certain metabolites related to antipsychotic drugs. For example, Gawell et al. (1989) described the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, which are urinary metabolites of the dopamine D-2 antagonist remoxipride. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of antipsychotic medications (Gawell et al., 1989).

  • Development of Antipsychotic Agents
    Högberg et al. (1990) focused on creating a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides by reacting benzoyl chlorides with certain compounds. This work was instrumental in investigating dopamine D-2 receptors, both in labeled and unlabeled forms, which is significant in the development of new antipsychotic agents (Högberg et al., 1990).

  • Applications in Organic Synthesis and Pharmaceutical Development
    The compound and its related structures have found applications in the synthesis of various organic compounds. For instance, Baer and Hanna (1981) utilized related structures in the new synthesis of d-forosamine, a compound relevant in the development of certain pharmaceuticals (Baer & Hanna, 1981).

  • In Synthesis of RNA and DNA-RNA Mixtures
    Kempe et al. (1982) demonstrated the use of derivatives of Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate in the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, enabling new methods for solid-phase synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982).

  • Synthesis of Novel Chemical Entities for Therapeutic Applications
    Kucerovy et al. (1997) described the efficient large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

  • Photodynamic Therapy in Cancer Treatment
    Pişkin et al. (2020) explored the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures related to Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate. This research is significant for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

methyl 5-bromo-2-[(3,4-dimethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5/c1-22-14-7-4-10(8-15(14)23-2)16(20)19-13-6-5-11(18)9-12(13)17(21)24-3/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSYRCQAYZITOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate

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